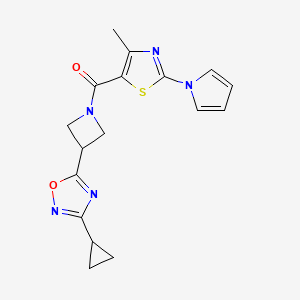
(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Based on its structural similarity to other oxadiazole derivatives, it may act as a functionally selective agonist or antagonist at various receptor sites
Pharmacokinetics
As a small molecule, it is likely to be absorbed and distributed throughout the body, but the specifics of its absorption, distribution, metabolism, and excretion are currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
生物活性
The compound (3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone , identified by its CAS number 1351610-73-5, is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties based on diverse scientific studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N5O6S, with a molecular weight of approximately 409.42 g/mol. The structural components include:
- A cyclopropyl group attached to an oxadiazole ring.
- An azetidine moiety.
- A thiazole ring substituted with a pyrrole group.
These structural features are significant as they contribute to the compound's biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole and thiazole rings have shown promising results against various cancer cell lines. In a study evaluating structure–activity relationships (SAR), compounds with electron-donating groups demonstrated enhanced anticancer efficacy compared to those with electron-withdrawing groups .
Key Findings:
- The compound showed an IC50 value in the range of 1 to 7 μM against MCF-7 breast cancer cells, indicating potent anticancer activity comparable to established drugs like Doxorubicin (IC50 = 0.5 μM) .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| Subject Compound | 1 - 7 | MCF-7 |
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against a range of bacterial strains. Compounds with similar thiazole and oxadiazole structures have been reported to possess broad-spectrum antimicrobial activity. The presence of halogen substituents at specific positions significantly enhances the activity against both Gram-positive and Gram-negative bacteria .
Key Findings:
- The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than that of standard antibiotics like Oxytetracycline .
| Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 15.6 | Oxytetracycline (32 μg/mL) |
| Escherichia coli | 7.8 | Oxytetracycline (16 μg/mL) |
Antioxidant Activity
Antioxidant assays revealed that the compound possesses significant free radical scavenging capabilities. This property is crucial in mitigating oxidative stress-related diseases. The presence of electron-donating groups in the structure has been linked to improved antioxidant activity .
Key Findings:
- The compound demonstrated an IC50 value for antioxidant activity comparable to known antioxidants, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Case Studies
Several studies have investigated derivatives of oxadiazole and thiazole compounds in various biological contexts:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties, showing enhanced activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
- Oxadiazole Derivatives in Cancer Research : Research highlighted the anticancer activities of oxadiazole derivatives, where modifications at specific positions led to increased potency against MCF-7 cancer cells .
特性
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10-13(25-17(18-10)21-6-2-3-7-21)16(23)22-8-12(9-22)15-19-14(20-24-15)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOUARYBBVPOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














